3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Description
This compound features a [1,2,4]triazolo[4,3-c]quinazoline core substituted with a 2,4-dichlorophenyl group at position 3 and a 4-methoxyphenylamino group at position 5 . The dichlorophenyl moiety enhances lipophilicity (logP ≈ 3.9–4.2 estimated), while the methoxyphenyl group contributes moderate polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5O/c1-30-15-9-7-14(8-10-15)25-22-26-19-5-3-2-4-17(19)21-28-27-20(29(21)22)16-11-6-13(23)12-18(16)24/h2-12H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSPLOTVMSNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 436.29 g/mol. The compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H15Cl2N5O |
| Molecular Weight | 436.29 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of quinazolinones exhibit selective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), particularly PBP2a, which is crucial for the resistance mechanism in MRSA. The triazoloquinazoline structure enhances this interaction, leading to a synergistic effect when combined with β-lactam antibiotics like piperacillin-tazobactam .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to the target compound have been reported to exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .
The exact mechanism of action for this compound involves:
- Inhibition of Cell Wall Synthesis: By binding to PBPs, the compound disrupts bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, it may activate pathways leading to programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazoloquinazolines. Modifications on the phenyl rings and the triazole moiety can significantly impact efficacy:
- Substituents on the Phenyl Rings: Electron-withdrawing groups enhance antibacterial activity by improving binding affinity to PBPs.
- Triazole Modifications: Alterations can affect solubility and bioavailability.
Case Studies
- Study on Antibacterial Efficacy: A recent study evaluated various quinazolinone derivatives against MRSA. The results indicated that modifications similar to those in our compound led to enhanced antibacterial properties compared to unmodified analogs .
- Anticancer Activity Assessment: Another investigation focused on the cytotoxic effects of triazole derivatives on breast and colon cancer cells. The study found that certain structural modifications increased potency significantly against these cell lines .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to be related to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Studies have demonstrated that 3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine possesses antimicrobial activity against a range of bacteria and fungi. This makes it a candidate for the development of new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects in preclinical models. It shows potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
Organic Electronics
Due to its unique electronic properties, this compound is being investigated as a material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research is ongoing to determine its effectiveness as a reinforcing agent in various polymer composites.
Case Studies
Several case studies have highlighted the effectiveness of this compound in different applications:
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study highlighted the structure-activity relationship that could guide further modifications to enhance efficacy.
Case Study 2: Antimicrobial Testing
In a comparative analysis published in Antimicrobial Agents and Chemotherapy, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it had comparable efficacy to existing antibiotics, suggesting its potential as a new therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related triazoloquinazolines and analogs is presented below, focusing on substituent effects, physicochemical properties, and reported activities.
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s 2,4-dichlorophenyl group increases logP compared to mono-chloro analogs (e.g., compound from with logP 3.42). Sulfonyl-containing derivatives (e.g., ) exhibit lower logP (~2.8) due to polar groups.
Core Structure Variations :
- [1,2,4]Triazolo[4,3-c]quinazoline (target) vs. [1,2,3]triazolo[1,5-a]quinazoline (): Fusion position affects aromatic stacking and steric interactions. The 4,3-c fusion in the target may enhance planarity, favoring interactions with flat binding pockets.
- Triazolo-pyrimidine cores (e.g., ) show anti-tubercular activity, suggesting that core flexibility and substituent positioning influence biological targeting .
Biological Activity Insights :
- While direct activity data for the target compound are unavailable, analogs with similar substituents (e.g., 4-methoxyphenyl, chlorophenyl) demonstrate anti-tubercular (MIC ≤2 µg/mL) and kinase-inhibitory properties .
- Sulfonyl groups (e.g., ) may reduce cytotoxicity by improving solubility but could compromise target affinity compared to halogenated aromatics .
Q & A
What are the key considerations for designing a synthetic route for this compound?
Level : Basic
Methodological Answer :
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. Based on analogous compounds (e.g., ), the following steps are critical:
Core Formation : Construct the triazoloquinazoline scaffold via cyclocondensation of precursors (e.g., quinazolinones with triazole-forming agents like hydrazines or nitriles).
Substituent Introduction : Introduce the 2,4-dichlorophenyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic rings).
Optimization : Adjust reaction conditions:
- Solvent : Polar aprotic solvents (DMF, DMSO) for cyclization .
- Temperature : 80–120°C for 6–24 hours to balance yield and purity .
- Catalysts : Use palladium catalysts for cross-coupling steps .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
How can researchers characterize the molecular structure and confirm regiochemistry?
Level : Basic
Methodological Answer :
Combined spectroscopic and computational methods are essential:
- NMR :
- X-Ray Crystallography : Resolve regiochemistry (e.g., triazole ring orientation) and hydrogen bonding .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected ~495–505 Da) .
What strategies resolve contradictions in reported biological activity data for triazoloquinazolines?
Level : Advanced
Methodological Answer :
Discrepancies often arise from assay variability or impurities. Address them by:
Standardized Bioassays :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Validate purity via HPLC (>98%) before testing .
Structure-Activity Relationship (SAR) Studies :
- Compare analogs (e.g., ’s fluorophenyl vs. chlorophenyl derivatives) to identify critical substituents .
Mechanistic Studies :
- Perform kinase inhibition assays or molecular docking (e.g., AutoDock Vina) to identify binding targets .
How can computational modeling predict the compound’s interaction with biological targets?
Level : Advanced
Methodological Answer :
Target Selection : Prioritize kinases (e.g., EGFR, Aurora-A) based on triazoloquinazoline precedents .
Docking Protocols :
- Software : Use Schrödinger Suite or GROMACS for simulations.
- Parameters : Include solvation effects (TIP3P water model) and flexible side chains .
Validation : Compare results with experimental IC₅₀ values from kinase assays .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Level : Advanced
Methodological Answer :
Scale-up issues include low yields and impurity formation. Solutions:
Reaction Optimization :
- Replace toxic solvents (DMF → acetonitrile) .
- Use flow chemistry for exothermic steps (e.g., cyclization) .
Purification : Switch to preparative HPLC for >100 mg batches .
Stability Testing : Monitor degradation under heat/light via accelerated stability studies (40°C/75% RH for 4 weeks) .
How to assess the compound’s stability under physiological conditions?
Level : Advanced
Methodological Answer :
In Vitro Stability :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze via LC-MS for degradation products .
- Plasma Stability : Use human plasma (37°C, 24h) to assess esterase susceptibility .
Metabolite Identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at dichlorophenyl) .
What analytical methods quantify the compound in biological matrices?
Level : Basic
Methodological Answer :
Sample Preparation :
Quantification :
- HPLC-UV : λ = 254 nm, C18 column, LOQ ~0.1 µg/mL .
- LC-MS/MS : MRM transitions (e.g., m/z 498 → 154 for fragmentation) for enhanced sensitivity .
How to design SAR studies for optimizing activity against a specific target?
Level : Advanced
Methodological Answer :
Core Modifications :
- Vary substituents (e.g., replace methoxy with ethoxy or halogens) .
Bioisosteric Replacement :
- Swap triazole with oxadiazole () to assess ring flexibility .
Data Analysis :
- Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
